4-Fluoro-3-(pyridin-4-yl)benzonitrile
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Overview
Description
4-Fluoro-3-(pyridin-4-yl)benzonitrile is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom, a pyridine ring, and a benzonitrile group. The incorporation of fluorine into organic molecules often imparts unique physical, chemical, and biological properties, making fluorinated compounds valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(pyridin-4-yl)benzonitrile typically involves the nucleophilic aromatic substitution (SNAr) reaction. One common method is the reaction of 4-fluorobenzonitrile with 4-pyridylboronic acid in the presence of a palladium catalyst and a base. The reaction is carried out under mild conditions, typically at room temperature, and yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(pyridin-4-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the fluorine atom.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridines and benzonitriles.
Scientific Research Applications
4-Fluoro-3-(pyridin-4-yl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(pyridin-4-yl)benzonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzonitrile: Lacks the pyridine ring, making it less versatile in biological applications.
3-(Pyridin-4-yl)benzonitrile: Lacks the fluorine atom, resulting in different chemical reactivity and biological properties.
4-Fluoro-3-nitrobenzonitrile: Contains a nitro group instead of a pyridine ring, leading to different applications and reactivity.
Uniqueness
4-Fluoro-3-(pyridin-4-yl)benzonitrile is unique due to the presence of both a fluorine atom and a pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H7FN2 |
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Molecular Weight |
198.20 g/mol |
IUPAC Name |
4-fluoro-3-pyridin-4-ylbenzonitrile |
InChI |
InChI=1S/C12H7FN2/c13-12-2-1-9(8-14)7-11(12)10-3-5-15-6-4-10/h1-7H |
InChI Key |
JYDPAFFWXGNOKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CC=NC=C2)F |
Origin of Product |
United States |
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